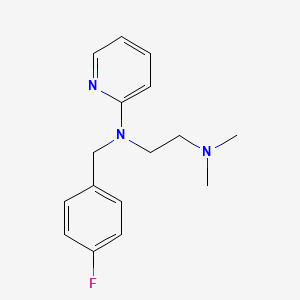

Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)-

Description

"Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)-" is a substituted pyridine derivative characterized by a dimethylaminoethylamino side chain at the 2-position of the pyridine ring, further modified with a p-fluorobenzyl group. The p-fluorobenzyl substituent introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions. The dimethylaminoethyl group is commonly observed in bioactive molecules, such as antihistamines (e.g., Anthisan®), where it contributes to receptor binding and solubility .

Synthetic routes for analogous compounds (e.g., 2-[[2-(dimethylamino)ethyl]amino]pyridine) involve condensation reactions between aminopyridines and alkyl halides like 2-(dimethylamino)ethyl chloride, followed by further substitution with aryl groups . Adapting this method, the p-fluorobenzyl group could be introduced via nucleophilic substitution or reductive amination, leveraging the reactivity of the amine intermediate.

Properties

CAS No. |

396-59-8 |

|---|---|

Molecular Formula |

C16H20FN3 |

Molecular Weight |

273.35 g/mol |

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C16H20FN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 |

InChI Key |

VKMKSMCOLOJDJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine typically involves the reaction of p-fluorobenzyl chloride with 2-dimethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then reacted with 2-chloropyridine to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : The compound acts as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

- Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.

Biology

- Pharmacological Investigations : Due to its structural similarities to biologically active compounds, this pyridine derivative is being explored for potential therapeutic applications. Researchers are investigating its effects on various biological targets, including enzymes and receptors .

- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, modulating their activity and leading to various biological effects.

Medicine

- Drug Development : The compound is being evaluated for its potential use in developing new drugs. Its unique structure may enhance the efficacy of pharmaceuticals targeting specific diseases .

Industrial Applications

In addition to its research applications, Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)- is utilized in the synthesis of advanced materials and specialty chemicals. Its properties make it suitable for creating formulations in cosmetics and personal care products .

Case Studies

-

Coordination Chemistry :

- A study demonstrated that this compound effectively coordinates with transition metals, enhancing catalytic activity in organic reactions.

-

Pharmacological Studies :

- Investigations into the compound's interaction with specific receptors have shown promising results for potential applications in treating neurological disorders.

-

Cosmetic Formulations :

- Research has indicated that incorporating this compound into cosmetic formulations can improve stability and efficacy due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Research Findings

Synthetic Challenges: The p-fluorobenzyl group may slow reaction rates in substitution steps compared to non-fluorinated analogs due to reduced nucleophilicity at the benzyl position .

Biological Interactions : Fluorination often improves bioavailability and half-life in drug candidates. The target compound’s fluorine atom could enhance blood-brain barrier penetration relative to methoxy-substituted analogs .

Material Performance : In resin systems, amine structure significantly impacts physical properties. The target compound’s pyridine core may offer UV stability advantages over benzoate esters in coatings .

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)- (CAS No. 396-59-8) is a pyridine derivative known for its unique structural features, which include a pyridine ring substituted with a p-fluorobenzyl and a dimethylaminoethyl group. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀FN₃

- Molecular Weight : 273.349 g/mol

- CAS Number : 396-59-8

The compound's structure is characterized by:

- A pyridine ring that enhances its ability to interact with biological targets.

- A p-fluorobenzyl group that may influence its lipophilicity and receptor binding profiles.

- A dimethylaminoethyl group that could enhance its pharmacological activity by modulating interactions with neurotransmitter systems.

The biological activity of Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)- is attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, possibly affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

Studies have shown that pyridine derivatives can possess anticancer properties. For instance, compounds structurally related to Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)- have demonstrated cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| HeLa | 15.4 | Induces apoptosis through caspase activation. | |

| MCF-7 | 22.3 | Inhibits cell proliferation via cell cycle arrest. |

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert protective effects by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of Pyridine derivatives on human cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis in HeLa cells through mitochondrial pathway activation .

- Neuroprotection in Animal Models : Research involving animal models of Alzheimer’s disease showed that administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.